
5-((3-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((3-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O3 and its molecular weight is 387.82. The purity is usually 95%.
BenchChem offers high-quality 5-((3-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Compounds related to 5-((3-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide have demonstrated antimicrobial activities. For instance, similar triazole derivatives have been synthesized and screened for their efficacy against various microorganisms, showing moderate to good activities (Bektaş et al., 2007).
Molecular and Structural Analysis
Research involving similar triazole compounds includes their molecular and structural analysis using techniques like X-ray diffraction and density functional theory (DFT). Such studies contribute to understanding the molecular interactions and properties of these compounds (Șahin et al., 2011).
Synthesis of Novel Derivatives
There is ongoing research into the synthesis of novel derivatives of triazole compounds. These derivatives are explored for various biological activities, such as lipase and α-glucosidase inhibition, which are significant for therapeutic applications (Bekircan et al., 2015).
Antioxidant Properties
Triazole derivatives, related to the compound , have been synthesized and evaluated for their antioxidant abilities. These studies are crucial in determining the potential of these compounds in combating oxidative stress-related disorders (Hussain, 2016).
Electronic and Nonlinear Optical Properties
Investigations into the electronic and nonlinear optical properties of similar triazole derivatives are also a significant area of research. These studies contribute to the understanding of their potential applications in electronic and photonic devices (Beytur & Avinca, 2021).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((3-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 3,4-dimethoxybenzylamine with 3-chlorophenyl isocyanate to form the intermediate 3-(3-chlorophenyl)urea. This intermediate is then reacted with sodium azide and copper sulfate to form the desired compound via a 1,3-dipolar cycloaddition reaction.", "Starting Materials": ["3,4-dimethoxybenzylamine", "3-chlorophenyl isocyanate", "sodium azide", "copper sulfate"], "Reaction": ["Step 1: React 3,4-dimethoxybenzylamine with 3-chlorophenyl isocyanate in the presence of a suitable solvent and base to form 3-(3-chlorophenyl)urea.", "Step 2: Dissolve the intermediate 3-(3-chlorophenyl)urea in a mixture of water and a suitable organic solvent and add sodium azide and copper sulfate to the reaction mixture.", "Step 3: Heat the reaction mixture to a suitable temperature to promote the 1,3-dipolar cycloaddition reaction between the intermediate and the azide ion to form the desired compound '5-((3-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide'.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |
CAS RN |
1291835-11-4 |
Molecular Formula |
C18H18ClN5O3 |
Molecular Weight |
387.82 |
IUPAC Name |
5-(3-chloroanilino)-N-[(3,4-dimethoxyphenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H18ClN5O3/c1-26-14-7-6-11(8-15(14)27-2)10-20-18(25)16-17(23-24-22-16)21-13-5-3-4-12(19)9-13/h3-9H,10H2,1-2H3,(H,20,25)(H2,21,22,23,24) |
InChI Key |
HRZGWABMUZINGJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-Methoxypyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2991679.png)
![7-Fluoro-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2991681.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2991683.png)
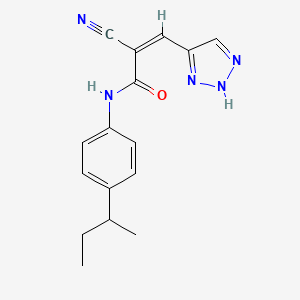
![[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol](/img/structure/B2991685.png)
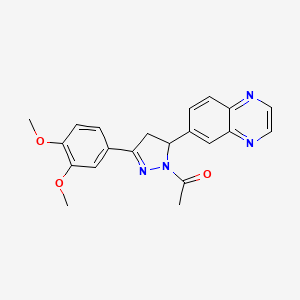
![propyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2991687.png)

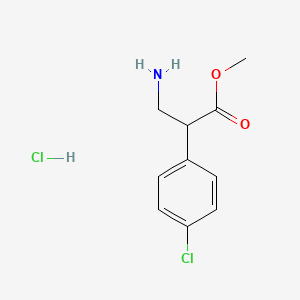

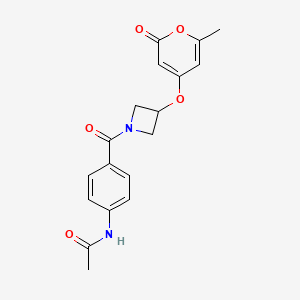
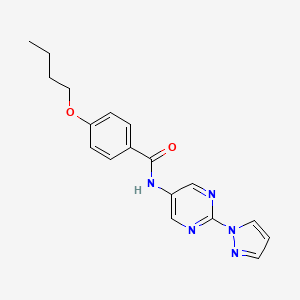
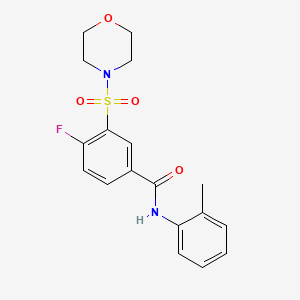
![Methyl 2-[[1-(2,2-difluoroethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B2991701.png)